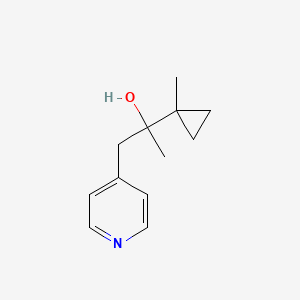

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body.

Scientific Research Applications

Environmental Exposure and Health Impact

- Research highlights the widespread presence of heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the environment and their potential health impacts. For example, a study in South Australia showed extensive environmental exposure to HCAs among preschool children, indicating the need for public health policy on the regulation and use of these chemicals (Babina et al., 2012).

Role in Disease Development

- Studies have also linked HCAs to the development of diseases. For instance, it was found that increased urinary concentrations of certain HCAs like Harman are associated with an increased risk of kidney stones (Zhang et al., 2022). In contrast, HCAs were not detected in the urine of patients receiving parenteral alimentation, suggesting the dietary origin of these compounds (Ushiyama et al., 1991).

Metabolic Pathways and Detoxification

- A study on the metabolism of dietary HCAs in humans discovered that the CYP1A2 enzyme plays a significant role in metabolizing these compounds, primarily through N-hydroxylation. This indicates that specific metabolic pathways are crucial for the detoxification and clearance of HCAs from the human body (Boobis et al., 1994).

Xenobiotic Intake and Modulation

- The intake of HCAs as xenobiotics from food processing and the influence of genetic polymorphisms on the risk of diseases like prostate cancer have been investigated. Certain polymorphisms in genes involved in HCA metabolism may modify the risk associated with dietary HCAs intake, shedding light on the complex interaction between genetics, diet, and cancer risk (Koutros et al., 2009).

properties

IUPAC Name |

2-(1-methylcyclopropyl)-1-pyridin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11(5-6-11)12(2,14)9-10-3-7-13-8-4-10/h3-4,7-8,14H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXBFMMRBXAZPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C)(CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)

![(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B2437203.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2437204.png)

![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)